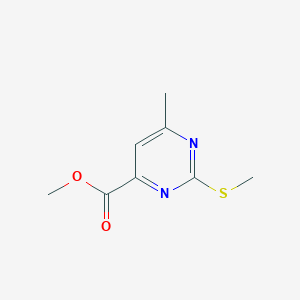

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate

Description

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate (CAS: 90007-36-6) is a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol . It features a methyl ester group at position 4, a methylthio (-S-CH₃) substituent at position 2, and a methyl group at position 5. This compound is primarily used in research and development for synthesizing pharmacologically active molecules, particularly as a precursor in heterocyclic chemistry . Its synthesis typically involves condensation reactions or functional group modifications, as seen in the preparation of related pyrimidine derivatives .

Properties

IUPAC Name |

methyl 6-methyl-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJWTOFSFHDFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406352 | |

| Record name | methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90007-36-6 | |

| Record name | methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate is then further reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles, such as cyanide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium cyanide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of inflammatory mediators and inhibition of cell proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 6

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS: 6311-74-6):

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 945717-60-2):

Ester Group Modifications

Ethyl 6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (Compound IIk):

Methyl 6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (Compound IIl):

Functional Group Replacements

- Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS: 857410-67-4): Replaces methylthio (-S-CH₃) with an amino (-NH₂) group. Molecular weight: 195.20 g/mol. The amino group facilitates hydrogen bonding, increasing solubility in polar solvents .

Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5):

Data Table: Key Properties of Selected Pyrimidine Derivatives

Research Findings and Trends

- Synthetic Yields : Methyl esters (e.g., IIl, 75.14% yield) generally exhibit higher yields than ethyl esters (e.g., IIk, 65.47%) due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilic reactivity, while electron-donating groups (e.g., -CH₃) stabilize the pyrimidine ring .

- Biological Relevance: Methylthio (-S-CH₃) and amino (-NH₂) groups are critical for interactions with biological targets, such as enzymes or receptors .

Biological Activity

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including a pyrimidine ring substituted with a methyl group and a methylthio group, make it a candidate for various biological applications, particularly as an enzyme inhibitor or receptor modulator. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate can be represented as follows:

This compound features:

- A pyrimidine ring which is crucial for its biological interactions.

- A methylthio group that enhances hydrophobic interactions.

- A carboxylic acid group that can form hydrogen bonds, influencing binding affinity.

The biological activity of methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, modulating their activity. This is particularly relevant in the context of kinase inhibition, where similar pyrimidine derivatives have shown promise.

- Receptor Modulation : It may also act on various receptors, influencing cellular signaling pathways.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Case Studies

- CDK Inhibition Study : In a study focusing on pyrimidine derivatives, methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate was evaluated for its ability to inhibit CDK2. Results indicated that derivatives with similar structures could effectively reduce cell proliferation in vitro, suggesting that methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate may share this property due to its structural similarities.

- Antitumor Efficacy : A xenograft model study assessed the antitumor effects of related compounds. The results showed significant tumor growth inhibition when treated with pyrimidine derivatives, indicating that methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate could potentially exhibit similar antitumor activity.

Comparative Analysis

To understand the unique properties of methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Lacks the carboxylic acid group | Moderate enzyme inhibition |

| 2-Amino-6-methylpyrimidine-4-carboxylic acid | Substitutes the methylthio group with an amino group | Enhanced receptor modulation |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Potential for diverse chemical modifications | Stronger antiproliferative effects |

Q & A

Q. What are standard synthetic protocols for Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, methyl 2-chloro-6-methyl-pyrimidine-4-carboxylate reacts with methylthio-containing nucleophiles (e.g., sodium methanethiolate) under reflux conditions. A representative protocol ( , Step C) uses:

- Reagents : Methyl 2-chloro-6-methyl-pyrimidine-4-carboxylate, methylthiol source, i-Pr₂NEt (base), DMF solvent.

- Conditions : 60°C for 16 hours.

- Purification : Column chromatography (silica gel, EtOAC/hexane gradient).

Yield: ~63%, confirmed via ¹H NMR (δ 7.71–7.57 ppm for aromatic protons) and MS (m/z 381 [M+H]⁺) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key characterization includes:

- ¹H NMR : Aromatic protons appear as singlets (e.g., δ 7.06 ppm for the pyrimidine ring), with methylthio groups at δ 2.39 ppm .

- ¹³C NMR : Carbonyl signals (ester) near δ 165–170 ppm and pyrimidine carbons at δ 160–170 ppm .

- HRMS : Validates molecular weight (e.g., m/z 381.1234 calculated vs. observed for [M+H]⁺) .

Q. What are common functional group transformations for this compound?

Methodological Answer:

- Ester Hydrolysis : LiOH in THF/H₂O converts the methyl ester to a carboxylic acid (, Step E), yielding 6-methyl-2-substituted-pyrimidine-4-carboxylic acids (91% yield) .

- Substitution Reactions : The methylthio group can be oxidized to sulfoxide/sulfone or displaced by amines/alkoxides under basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 1–2 hours) .

Example : Hydrolysis of the ester group () achieved 91% yield using LiOH at room temperature, avoiding side reactions from excessive heating .

Q. How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

- Impurity Analysis : Use HPLC (e.g., AUC purity >98%) to confirm sample homogeneity .

- Advanced Techniques : X-ray crystallography (via SHELX programs) resolves ambiguous proton environments. For example, hydrogen bonding patterns in crystals clarify tautomeric forms .

- Isomer Differentiation : 2D NMR (COSY, NOESY) distinguishes regioisomers by correlating proton-proton spatial relationships .

Q. What role does this compound play in chemosensor development?

Methodological Answer: Derivatives like PSADP () act as ligands for metal ion detection:

- Synthesis : Condensation with hydrazinecarbodithioate forms Schiff base ligands.

- Detection Method : Fluorescence quenching (Fe³⁺) and absorption shifts (Fe²⁺) in UV-Vis/fluorescence spectra.

- Limit of Detection (LOD) : Reported as 10⁻⁷ M for Fe³⁺ via fluorimetry .

Q. How is hydrogen bonding analyzed in crystals of related pyrimidine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.